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Compound of Interest

Compound Name: O, 0-Diethyl dithiophosphate

Cat. No.: B128362

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for O,0-Diethyl
dithiophosphate (CAS No: 298-06-6), a significant organophosphorus compound. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a core resource for identification, characterization, and quality
control.

Quantitative Spectroscopic Data

The spectroscopic data for O,0-Diethyl dithiophosphate is summarized in the tables below,
providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the phosphorus environment within the molecule. Spectra are typically recorded in deuterated
chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data for O,0-Diethyl dithiophosphate (Predicted)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~1.4 Triplet (t) 3J(HH) = 7.1 -CHs
Doublet of Quartets 3J(HH) = 7.1, 3J(PH) =
~4.2 Q (HH) PH) -OCHga-
(dq) 9.5
~2.5 Singlet (s, broad) - -SH

Note: Experimental values for tH NMR were not explicitly found in the searched literature. The
data presented is a prediction based on the known structure and typical values for similar

organophosphorus compounds.

Table 2: 13C NMR Spectroscopic Data for O,0-Diethyl dithiophosphate[1]

Chemical Shift (6) ppm Coupling Constant (J) Hz Assignment
15.65, 16.00 3J(PC) =5-8 -CHs
64.19, 64.42 2J(PC) = 7-10 -OCHz-

Note: The observed splitting of signals is due to coupling with the phosphorus nucleus.

Table 3: 3P NMR Spectroscopic Data for O,0-Diethyl dithiophosphate

Chemical Shift (8) ppm Multiplicity Solvent

~90 - 95 Singlet CDCls

Note: The chemical shift for 3P NMR is based on theoretical calculations and studies of similar

thiophosphate compounds.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.
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Table 4: Principal IR Absorption Bands for O,0-Diethyl dithiophosphate

Wavenumber (cm~?) Intensity Assignment
2980-2850 Strong C-H stretching (alkyl)
2550 Medium, Broad S-H stretching
1020-970 Strong P-O-C stretching
790-650 Strong P=S stretching

Note: Peak positions are derived from the NIST WebBook IR spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Table 5: Key Mass Spectrometry Data for O,0-Diethyl dithiophosphate (Electron Ionization)
[1]

miz Relative Intensity Assighment

186 High [M]* (Molecular lon)

121 High [(C2H50)2P=S]*

97 High [P(S)SH]* or [(HO)2P=S]*
93 Medium [(C2HsO)P(S)H]*

65 Medium [P(S)H2]*

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data
presented above.

NMR Spectroscopy
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Obijective: To obtain *H, 3C, and 3P NMR spectra of O,0-Diethyl dithiophosphate.
Methodology:

o Sample Preparation: A sample of O,0-Diethyl dithiophosphate (approximately 5-10 mg for
1H, 20-50 mg for 3C and 3P) is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs). A small amount of tetramethylsilane (TMS) may be added as an internal
standard for *H and 3C NMR (& = 0.00 ppm). For 3P NMR, an external standard of 85%
HsPOa is typically used (6 = 0.0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H) is used.
o Data Acquisition:

o H NMR: A standard pulse sequence is used. Key parameters include a spectral width of
approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to singlets for
each unique carbon, revealing any splitting due to C-P coupling. A wider spectral width
(e.g., 200-220 ppm) is used. Due to the low natural abundance of 13C, a larger number of
scans and a longer acquisition time are required.

o 3P NMR: Proton-decoupled spectra are typically acquired. The spectral width is set to
encompass the expected chemical shift range for thiophosphates (e.g., -50 to 150 ppm).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of O,0-Diethyl dithiophosphate.
Methodology:

o Sample Preparation (Neat Liquid Film): As O,0-Diethyl dithiophosphate is a liquid, a
simple and common method is to prepare a thin film. A single drop of the neat liquid is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are
gently pressed together to form a thin, uniform film.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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o Data Acquisition:

o

A background spectrum of the clean salt plates is first recorded.

o The sample holder with the prepared liquid film is then placed in the spectrometer's
sample compartment.

o The spectrum is typically recorded from 4000 cm~* to 400 cm™1,
o Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic
fragments of O,0-Diethyl dithiophosphate.

Methodology:

o Sample Introduction: For a volatile liquid like O,0-Diethyl dithiophosphate, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the
sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC
system. The GC column separates the analyte from any impurities before it enters the mass
spectrometer.

« lonization: Electron lonization (El) at a standard energy of 70 eV is used to induce
fragmentation.

¢ Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion
trap analyzer) is used.

o Data Acquisition: The mass analyzer scans a mass range appropriate for the compound
(e.g., m/z 40-300). The data is collected and processed to generate a mass spectrum, which
is a plot of relative intensity versus mass-to-charge ratio (m/z).
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Visualization of Experimental Workflow

The logical flow for the comprehensive spectroscopic analysis of O,0-Diethyl
dithiophosphate is illustrated below.
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Caption: Workflow for the spectroscopic characterization of O,0-Diethyl dithiophosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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